

# Application Notes: Utilizing FGF2 for Angiogenesis Stimulation in the Matrigel Plug Assay

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## Compound of Interest

Compound Name: *Fibroblast Growth Factor 2*

Cat. No.: *B561295*

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## Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a fundamental process in development, wound healing, and various pathological conditions, including tumor growth. The Matrigel plug assay is a robust and widely adopted in vivo model to quantitatively assess both pro-angiogenic and anti-angiogenic factors.[1][2][3] Matrigel is a solubilized basement membrane preparation extracted from the Engelbreth-Holm-Swarm (EHS) mouse sarcoma, rich in extracellular matrix proteins like laminin and collagen IV.[1][4] When mixed with an angiogenic stimulus and injected subcutaneously into mice, the liquid Matrigel forms a solid gel plug at body temperature, which is subsequently infiltrated by host cells, leading to the formation of a new microvascular network.[2]

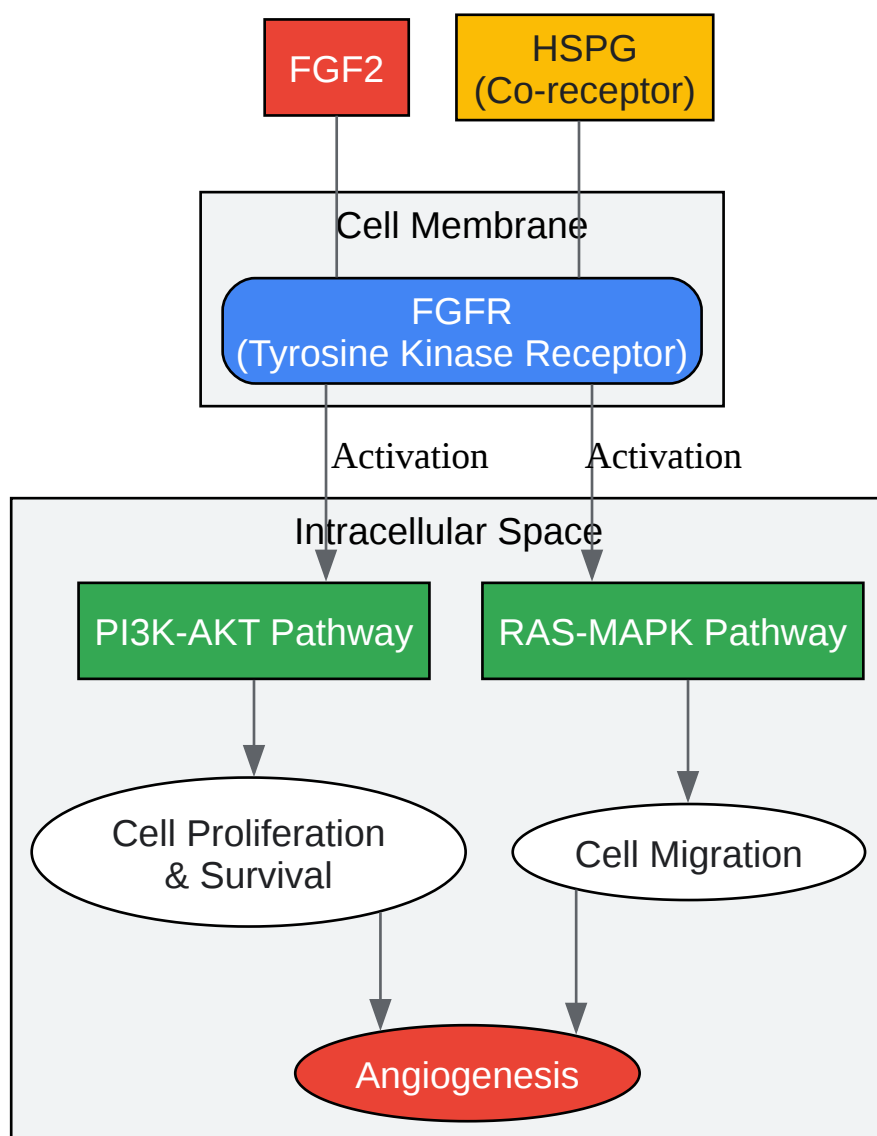
## Role of Fibroblast Growth Factor 2 (FGF2)

**Fibroblast Growth Factor 2 (FGF2)**, also known as basic FGF (bFGF), is a potent, heparin-binding growth factor that plays a crucial role in inducing angiogenesis.[5][6] It stimulates multiple key steps in the angiogenic cascade, including the proliferation, migration, and differentiation of endothelial cells.[6][7] FGF2 exerts its biological effects by binding to high-affinity transmembrane tyrosine kinase receptors (FGFRs) and low-affinity heparan sulfate proteoglycans (HSPGs) on the cell surface.[5][6][7] This interaction triggers a cascade of intracellular signaling pathways essential for neovascularization. Due to its potent pro-angiogenic activity, FGF2 is frequently used as a positive control or the primary stimulus in the

Matrigel plug assay to study the mechanisms of angiogenesis and to screen for anti-angiogenic compounds.[3][8][9]

## FGF2 Signaling Pathway in Angiogenesis

The binding of FGF2 to its receptor (FGFR), facilitated by HSPG co-receptors, initiates receptor dimerization and autophosphorylation of intracellular tyrosine kinase domains. This activation leads to the recruitment of adaptor proteins and the initiation of downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways. These pathways converge to promote the hallmarks of angiogenesis: endothelial cell proliferation, survival, and migration.

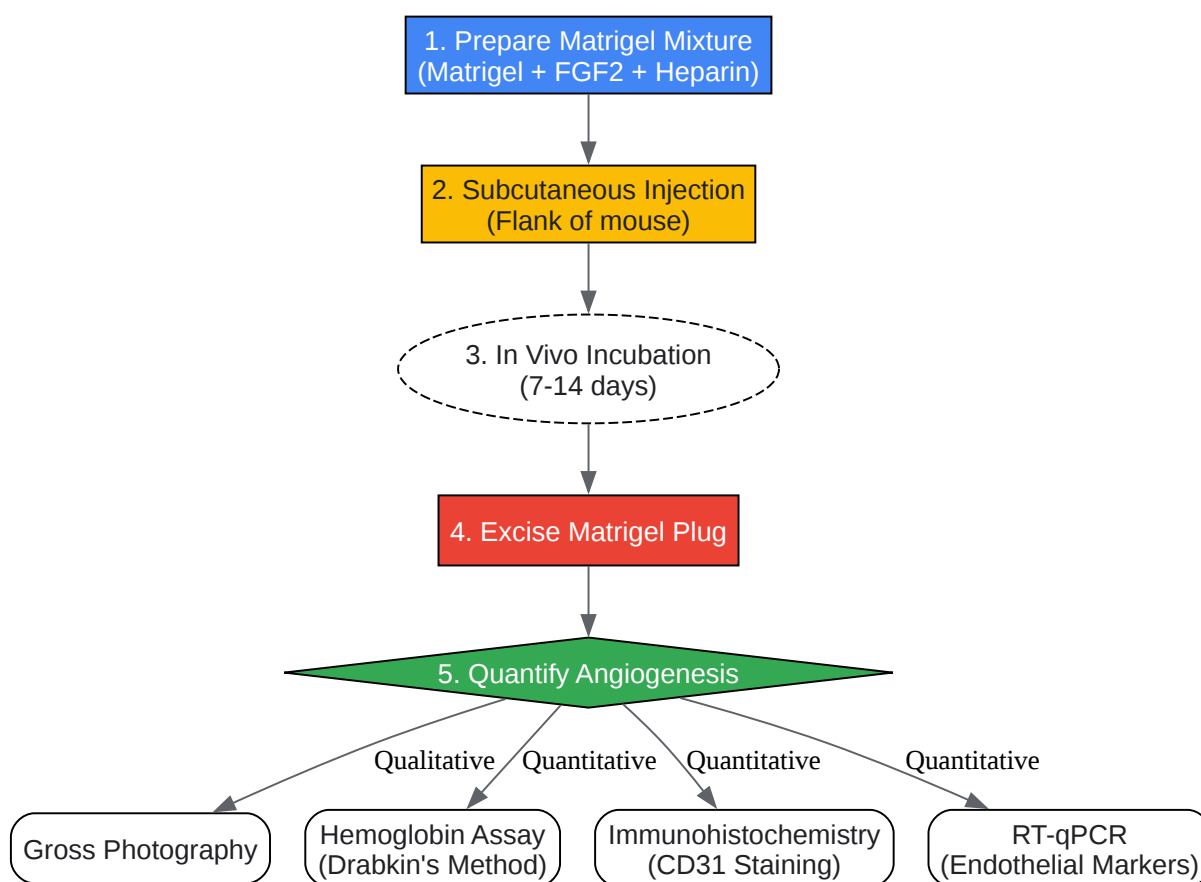


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FGF2 signaling cascade leading to angiogenesis.

## Experimental Workflow: Matrigel Plug Assay

The overall workflow for the FGF2-induced Matrigel plug assay involves preparation of the Matrigel mixture, subcutaneous injection into mice, a period of incubation for vessel formation, and subsequent excision of the plug for analysis. Quantification can be performed using several methods to measure the extent of neovascularization.



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Workflow for the FGF2-induced Matrigel plug assay.

## Detailed Experimental Protocols

### 1. Materials and Reagents

- Growth Factor Reduced (GFR) Matrigel Matrix
- Recombinant Human or Murine FGF2
- Heparin (to stabilize FGF2)
- Anhydrous PBS (Phosphate Buffered Saline), sterile
- Experimental Animals: 6-8 week old mice (e.g., C57BL/6 or immunodeficient strains like nude mice).[\[2\]](#)[\[10\]](#)
- Ice, ice buckets
- Pre-chilled, sterile 1 mL syringes with 24-27 gauge needles
- Surgical tools for dissection
- Reagents for quantification (e.g., Drabkin's reagent, antibodies for IHC, RNA extraction kits)

### 2. Preparation of Matrigel-FGF2 Mixture

- Note: All steps must be performed on ice to prevent premature gelation of the Matrigel.
- Thaw GFR Matrigel overnight at 4°C.
- Prepare a stock solution of FGF2 in sterile PBS. A common final concentration of FGF2 in the plug ranges from 250 ng to 1 µg per plug (e.g., 500 ng/mL to 2 µg/mL for a 0.5 mL injection).[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Prepare a stock solution of heparin (e.g., 50-100 units/mL). Heparin is often included to enhance FGF2 stability and activity.
- On ice, mix the components. For a single 0.5 mL plug, a typical mixture would be:
  - 450 µL GFR Matrigel

- 50  $\mu$ L of FGF2/Heparin solution in PBS (to achieve the desired final concentration).
- Prepare a negative control group using Matrigel mixed with PBS and heparin but without FGF2.[10] A positive control using another angiogenic factor like VEGF-A (e.g., 100-200 ng/mL) can also be included.[13][14]
- Gently mix by pipetting up and down, avoiding the introduction of air bubbles. Keep the mixture on ice until injection.

### 3. Animal Handling and Injection

- Anesthetize the mice using an institutionally approved protocol.
- Using a pre-chilled 1 mL syringe, slowly draw up 0.5 mL of the Matrigel mixture.
- Inject the mixture subcutaneously into the dorsal flank of the mouse.[10]
- The liquid will solidify into a plug as it warms to body temperature. Monitor the animal until it has recovered from anesthesia.

### 4. Plug Excision and Processing

- After the desired incubation period (typically 7-14 days), euthanize the mice.[9][15]
- Make a small incision in the skin over the injection site.
- Carefully dissect the skin to expose the Matrigel plug.
- Excise the plug, trimming away any surrounding host tissue.
- Document the gross appearance of the plug with photographs. Plugs with significant angiogenesis will appear reddish or opaque due to blood vessel infiltration.[9]
- Process the plug immediately for the chosen quantification method.

### 5. Quantification of Angiogenesis

5a. Hemoglobin Measurement (Drabkin's Method) This method quantifies the amount of red blood cells, and thus functional blood vessels, within the plug.[3]

- Weigh the excised plug.
- Homogenize the plug in a known volume of sterile water (e.g., 1 mL).
- Centrifuge the homogenate to pellet the insoluble Matrigel.
- Transfer the supernatant to a new tube.
- Add Drabkin's reagent according to the manufacturer's protocol.
- Measure the absorbance at 540 nm and calculate the hemoglobin concentration using a standard curve.

5b. Immunohistochemistry (IHC) for Endothelial Markers This method allows for direct visualization and quantification of blood vessels.

- Fix the excised plug in formalin or zinc fixative overnight.
- Process the plug for paraffin embedding and sectioning (5-10  $\mu$ m sections).
- Perform IHC using an antibody against an endothelial cell marker, most commonly CD31 (PECAM-1) or CD34.[\[1\]](#)[\[2\]](#)[\[16\]](#)
- Counterstain with hematoxylin.
- Capture images under a microscope and quantify angiogenesis by measuring microvessel density (number of vessels per unit area) or the percentage of the CD31-positive area using image analysis software (e.g., ImageJ).[\[1\]](#)

5c. Reverse Transcription-Quantitative PCR (RT-qPCR) This highly sensitive method quantifies the mRNA expression of endothelial-specific genes.[\[8\]](#)

- Homogenize the fresh plug in a suitable lysis buffer (e.g., TRIzol).
- Extract total RNA from the homogenate.
- Perform reverse transcription to synthesize cDNA.

- Run qPCR using primers specific for murine endothelial markers like mCd31 (Pecam1) or mVECadherin (Cdh5).[8]
- Normalize the expression data to a stable housekeeping gene. An external standard (e.g., adding a known number of human cells to the mouse plug homogenate and normalizing to a human-specific housekeeping gene) can improve accuracy by accounting for variations in total cell infiltration.[8][10]

## Data Presentation

Quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 1: Example Quantification of FGF2-Induced Angiogenesis

Group	Treatment	FGF2 Conc. (ng/plug)	Hemoglobin (mg/dL) (Mean ± SEM)	Microvessel Density (vessels/mm <sup>2</sup> ) (Mean ± SEM)
1	Negative Control	0	0.8 ± 0.2	15 ± 4
2	FGF2	500	8.5 ± 1.1	112 ± 15
3	FGF2 + Inhibitor X	500	2.1 ± 0.5	35 ± 8

\*Statistically significant difference compared to Negative Control ( $p < 0.05$ ). \*\*Statistically significant difference compared to FGF2 group ( $p < 0.05$ ).

Table 2: Example RT-qPCR Data for Endothelial Marker Expression

Group	Treatment	Relative mCD31 mRNA Expression (Fold Change vs. Control) (Mean $\pm$ SEM)
1	Negative Control	1.0 $\pm$ 0.0
2	FGF2 (250 ng/plug)	8.2 $\pm$ 1.5
3	FGF2 (500 ng/plug)	15.6 $\pm$ 2.1

\*Statistically significant difference compared to Negative Control ( $p < 0.05$ ).

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